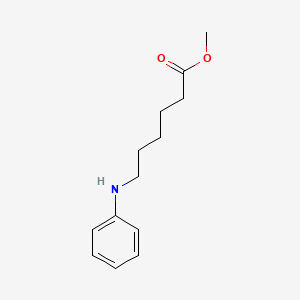

Methyl 6-(phenylamino)hexanoate

Description

Methyl 6-(phenylamino)hexanoate is a methyl ester derivative featuring a phenylamino (-NH-C₆H₅) group at the sixth carbon of a hexanoate backbone. Such compounds are intermediates in medicinal chemistry and material science, with applications in fluorescent labeling , enzyme inhibition , and antibacterial agents .

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

methyl 6-anilinohexanoate |

InChI |

InChI=1S/C13H19NO2/c1-16-13(15)10-6-3-7-11-14-12-8-4-2-5-9-12/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3 |

InChI Key |

ZXFNBPSRQPOCCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCNC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-Oxohexanoate ()

- Structure: Features a ketone (oxo) group at position 6 instead of phenylamino.

- Synthesis : Prepared via esterification of adipic acid semialdehyde.

- Key Differences: The oxo group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Grignard reactions).

- Applications : Intermediate in organic synthesis for aldehydes and polyesters .

Methyl 6-Aminohexanoate ()

- Structure : Primary amine (-NH₂) at position 4.

- Synthesis : Often isolated as a hydrochloride salt (74% yield) via catalytic hydrogenation or reduction .

- Key Differences: The primary amine is more basic and nucleophilic than the secondary phenylamino group, influencing solubility (higher water solubility in protonated form) and reactivity (e.g., in peptide coupling).

- Applications : Precursor for nylon-6, drug delivery systems, and biodegradable polymers .

Ethyl 6-((4-Formylphenyl)(Methyl)Amino)Hexanoate ()

- Structure: Combines a formyl (-CHO) and methylamino (-N(CH₃)-) group on the phenyl ring.

- Synthesis : Synthesized via Vilsmeier-Haack formylation (73% yield) using DMF and POCl₃ .

- Key Differences: The formyl group enables Schiff base formation, useful in fluorescent probes. The methylamino group reduces steric hindrance compared to phenylamino.

- Applications : Fluorescent labeling of biomolecules .

Methyl 6-[4-(Naphthalen-1-yl)Phenoxy]Hexanoate ()

- Structure: Naphthyl-phenoxy substituent at position 5.

- Synthesis : Enzymatic acylation with vitamin C yielded <4% product due to ester cleavage, highlighting structural sensitivity in reactions .

- Key Differences : The bulky naphthyl group improves lipophilicity but reduces enzymatic compatibility.

- Applications : Hyaluronidase inhibitors in cancer research .

Table 1: Key Properties of Methyl 6-(Phenylamino)hexanoate and Analogs

Key Observations:

- Reactivity: Phenylamino derivatives exhibit moderate nucleophilicity, while oxo and formyl groups increase electrophilicity.

- Solubility: Amino and hydroxyl derivatives (e.g., Methyl 6-hydroxyhexanoate ) are more water-soluble due to hydrogen bonding.

- Biological Activity: Schiff base derivatives (e.g., compound 5f ) show antibacterial activity, whereas bulky aromatic derivatives (e.g., naphthyl-phenoxy ) inhibit enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.